Taurizine

Descripción general

Descripción

Taurizine: , also known as 2-aminoethanesulfonic acid, is a naturally occurring amino sulfonic acid that is widely distributed in animal tissues. It is a major constituent of bile and can be found in the large intestine. This compound accounts for up to 0.1% of total human body weight and plays various roles in biological processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Ethylene Oxide and Sodium Bisulfite Method: This method involves the reaction of ethylene oxide with sodium bisulfite to form isethionic acid, which is then used to synthesize Taurizine.

Aziridine and Sulfurous Acid Method: This method involves the reaction of aziridine with sulfurous acid, resulting in the production of this compound through a single reactive process.

Monoethanolamine and Sulfuric Acid Method: This method involves the sulfation of monoethanolamine with sulfuric acid to produce 2-aminoethylsulfuric acid, which is then sulfonated with sodium sulfite to yield this compound.

Industrial Production Methods: The industrial production of this compound typically involves the chemical synthesis methods mentioned above. The demand for this compound has led to the development of efficient industrial processes to synthesize this compound economically .

Análisis De Reacciones Químicas

Industrial Production

-

Ammonolysis of isethionic acid :

Isethionic acid reacts with ammonia under heat to yield taurine .

-

Aziridine-sulfurous acid reaction :

Direct synthesis via ring-opening of aziridine with sulfurous acid .

| Method | Annual Production (1993) | Primary Applications |

|---|---|---|

| Ethanolamine process | 5,000–6,000 tonnes | 50% pet food, 50% pharma |

Biosynthetic Pathways

In mammals, taurine is biosynthesized via two primary routes :

Cysteine Sulfinic Acid Pathway

-

Cysteine oxidation :

-

Decarboxylation :

-

Oxidation :

Transsulfuration Pathway

Converts homocysteine to taurine via cystathionine intermediates .

Reactions with Aldehydes

Taurine reacts with aldehydes (e.g., glucose, malondialdehyde) to form Schiff bases, inhibiting protein modification :

Key Findings

-

Glucose reaction : Forms antioxidative products that reduce lipid peroxidation in liposomes by 40% .

-

Malondialdehyde (MDA) reaction : Prevents LDL oxidation, with taurine reducing MDA-LDL adducts by 60% compared to glycine .

Oxidation and Bromination Reactions

Taurine undergoes complex reactions with bromine in aqueous solutions, exhibiting autocatalytic kinetics :

Bromination Mechanism

-

Initial bromoamine formation :

-

Dibromotaurine synthesis :

Stoichiometry :

Enzymatic Modification

The metabolite N-acetyltaurine is hydrolyzed by the enzyme PTER, linking taurine metabolism to energy regulation in mice .

Taurine’s chemical versatility stems from its sulfonic acid group, amino functionality, and zwitterionic structure. These features enable roles in biosynthesis, catalysis, and redox modulation, making it a critical compound in both biological systems and synthetic chemistry.

Aplicaciones Científicas De Investigación

Chemical and Biological Applications

1. Green Bio-Organic Catalyst

Taurizine is recognized for its role as a green bio-organic catalyst in promoting organic reactions under environmentally friendly conditions. This application aligns with the increasing demand for sustainable chemical processes in industrial chemistry.

2. Biological Functions

In biological contexts, this compound is involved in several critical processes:

- Osmoregulation : It helps maintain cellular osmotic balance.

- Antioxidant Activity : this compound scavenges reactive oxygen species (ROS), protecting cells from oxidative damage.

- Calcium Homeostasis : It regulates intracellular calcium levels, essential for muscle function and neurotransmission.

- Membrane Stabilization : this compound stabilizes cell membranes by interacting with phospholipids.

Medical Applications

1. Cardiovascular Health

Recent studies have indicated this compound's potential in improving cardiovascular health. A clinical trial involving 120 patients with type 2 diabetes mellitus (T2DM) demonstrated that this compound supplementation significantly reduced serum insulin levels and markers of endothelial dysfunction after eight weeks .

2. Diabetes Management

This compound has shown promise in alleviating complications associated with diabetes. In a randomized controlled trial, participants receiving this compound exhibited a notable decrease in oxidative stress and inflammatory markers compared to the placebo group .

3. Aging and Longevity

Research indicates that this compound may extend lifespan and improve healthspan in various animal models. In studies involving mice and rhesus monkeys, this compound supplementation resulted in increased longevity and enhanced health indicators such as bone density and immune function .

Industrial Applications

1. Food Industry

This compound is utilized as an additive in animal feed and energy drinks due to its beneficial properties. Its inclusion helps improve nutritional profiles and enhances the growth performance of livestock.

Comparative Analysis of this compound's Applications

| Application Area | Specific Use | Outcomes |

|---|---|---|

| Chemistry | Green catalyst for organic reactions | Promotes sustainable chemical processes |

| Biology | Osmoregulation, antioxidant activity | Maintains cellular functions and protects against oxidative stress |

| Medicine | Cardiovascular health, diabetes management | Reduces insulin resistance and improves endothelial function |

| Industry | Food additive | Enhances nutritional value in animal feed |

Case Study 1: this compound in Diabetes Management

A clinical trial involving 120 T2DM patients assessed the effects of this compound supplementation on metabolic parameters over eight weeks. Results indicated significant reductions in serum insulin levels and markers of inflammation compared to the placebo group, highlighting its potential role in managing diabetes complications .

Case Study 2: this compound's Impact on Aging

In a study published in Science, researchers administered this compound to aged mice, resulting in a lifespan increase of up to 12% for females and 10% for males. Improvements were noted in metabolic health indicators, suggesting this compound's role in promoting longevity .

Mecanismo De Acción

Taurizine exerts its effects through several mechanisms:

Osmoregulation: this compound helps maintain cellular osmotic balance.

Antioxidant Activity: this compound acts as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.

Calcium Homeostasis: this compound regulates calcium levels in cells, which is crucial for muscle function and neurotransmission.

Membrane Stabilization: this compound stabilizes cell membranes by interacting with phospholipids.

Comparación Con Compuestos Similares

Hypotaurine: A precursor to Taurizine, involved in similar biological processes.

Aminomethanesulfonic Acid: Shares structural similarities with this compound and has comparable functions.

Isethionic Acid: Used in the synthesis of this compound and has similar chemical properties.

Uniqueness of this compound: this compound is unique due to its widespread presence in animal tissues and its involvement in a variety of physiological processes. Its ability to act as an antioxidant, osmoregulator, and membrane stabilizer sets it apart from other similar compounds .

Actividad Biológica

Taurizine, a derivative of taurine, is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into the mechanisms of action, clinical findings, and case studies related to this compound's biological activity.

This compound exhibits several biological functions that contribute to its therapeutic potential:

- Osmoregulation : this compound helps maintain cellular osmotic balance, which is crucial for cell integrity and function.

- Antioxidant Activity : It acts as an antioxidant by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

- Calcium Homeostasis : this compound regulates intracellular calcium levels, essential for muscle contraction and neurotransmission.

- Membrane Stabilization : The compound stabilizes cell membranes by interacting with phospholipids, enhancing cellular resilience against stressors .

Clinical Findings

Recent studies have highlighted the effects of this compound on various health conditions, particularly cardiovascular health, diabetes management, and metabolic syndrome.

Cardiovascular Health

A randomized controlled trial demonstrated that taurine supplementation (1.6 g/day) significantly reduced blood pressure in prehypertensive individuals. The mean reductions in systolic blood pressure were 7.2 mmHg compared to 2.6 mmHg in the placebo group . Additionally, this compound improved endothelial function and increased plasma levels of hydrogen sulfide (H2S), which is associated with vasodilation .

Diabetes Management

In a study involving patients with Type 2 Diabetes Mellitus (T2DM), this compound supplementation resulted in significant reductions in serum insulin levels and insulin resistance (measured by HOMA-IR). Although it did not significantly affect fasting blood glucose levels, it did lower markers of oxidative stress and inflammation such as malondialdehyde (MDA) and tumor necrosis factor (TNF) .

| Parameter | This compound Group | Placebo Group | P-value |

|---|---|---|---|

| Serum Insulin (mmol/L) | -3.96 ± 1.63 | -1.45 ± 0.8 | 0.048 |

| HOMA-IR | -1.27 ± 0.83 | -0.90 ± 0.76 | 0.022 |

| MDA Levels | Decreased | No significant change | - |

Case Studies

Several case studies have explored the acceptability and efficacy of this compound in various populations:

- Case Study on Metabolic Disorders : In patients with rare metabolic disorders requiring dietary management, this compound was well tolerated and showed promise in enhancing compliance with dietary restrictions .

- Longitudinal Study on Aging : Research indicates that this compound may mitigate age-related decline in cardiovascular health by enhancing vascular function and reducing oxidative stress markers .

Summary of Research Findings

The biological activity of this compound underscores its potential as a therapeutic agent across various health domains:

- Cardiovascular Benefits : Significant reductions in blood pressure and improvements in vascular function have been consistently reported.

- Diabetes Management : Evidence suggests that this compound can reduce insulin resistance and inflammation in diabetic patients.

- Antioxidant Properties : Its role as an antioxidant positions this compound as a candidate for managing oxidative stress-related conditions.

Propiedades

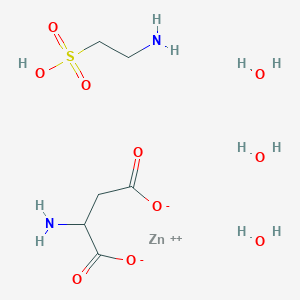

IUPAC Name |

zinc;2-aminobutanedioate;2-aminoethanesulfonic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.C2H7NO3S.3H2O.Zn/c5-2(4(8)9)1-3(6)7;3-1-2-7(4,5)6;;;;/h2H,1,5H2,(H,6,7)(H,8,9);1-3H2,(H,4,5,6);3*1H2;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDSRNOXXLJCFS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)N.C(C(C(=O)[O-])N)C(=O)[O-].O.O.O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N2O10SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70926566 | |

| Record name | Zinc 2-aminobutanedioate--2-aminoethane-1-sulfonic acid--water (1/1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130007-55-5 | |

| Record name | Taurizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130007555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc 2-aminobutanedioate--2-aminoethane-1-sulfonic acid--water (1/1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.